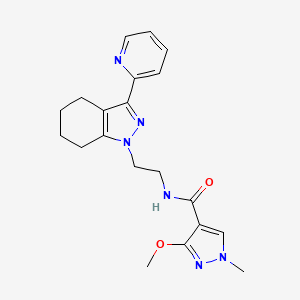
3-methoxy-1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-methoxy-1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methoxy-1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
- Molecular Formula : C₁₆H₁₈N₆O₂
- Molecular Weight : 326.35 g/mol
- CAS Number : 2034448-68-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : Recent studies have indicated that derivatives of indazole, including this compound, exhibit potent inhibitory activity against several protein kinases such as Pim kinases (Pim-1, Pim-2, Pim-3) with IC₅₀ values in the nanomolar range. For instance, a related compound demonstrated an IC₅₀ of 0.03 nM against Pim-1 .
- Antiproliferative Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies revealed that it possesses significant antiproliferative effects against various tumor cell lines, with IC₅₀ values ranging from 25.3 nM to 77.4 nM depending on the specific cell line tested .
- Interaction with Enzymes : The compound's structure allows it to effectively interact with enzymes involved in critical signaling pathways. For example, it has been noted for its ability to inhibit the enzyme FGFR1 (Fibroblast Growth Factor Receptor 1), which is crucial for tumor growth and survival .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that specific modifications to the indazole and pyrazole moieties significantly influence the biological activity of the compounds:
- Substituent Effects : The presence of different substituents on the indazole ring affects both potency and selectivity towards various kinases. For instance, replacing ethyl groups with cyclobutyl groups has been associated with enhanced potency .
- Lipophilicity and Bioavailability : Adjustments in lipophilicity through the incorporation of fluorinated groups have been shown to improve oral bioavailability without compromising efficacy .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of indazole derivatives, a compound similar to this compound was evaluated against various cancer cell lines. The findings indicated that it inhibited cell growth significantly at low concentrations (IC₅₀ < 50 nM), demonstrating its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Another investigation assessed the inhibition of FGFRs by this compound. The study reported an IC₅₀ value of approximately 69.1 nM for FGFR1 inhibition, highlighting its potential as a therapeutic agent in conditions where FGFR signaling is aberrant, such as certain cancers .
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-25-13-15(20(24-25)28-2)19(27)22-11-12-26-17-9-4-3-7-14(17)18(23-26)16-8-5-6-10-21-16/h5-6,8,10,13H,3-4,7,9,11-12H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNASAGODPZSBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













